4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine
CAS No.:
Cat. No.: VC17844774
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4 |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 4-(3-methyltriazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
| Standard InChI Key | QAAYYOYPJFWNKF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CN=N1)C2CCNCC2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound consists of a six-membered piperidine ring (C₅H₁₁N) linked to a five-membered 1-methyl-1H-1,2,3-triazole ring (C₃H₄N₃) at the 4-position. The triazole moiety contains three nitrogen atoms, with a methyl group substituted at position 1. Key structural features include:
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Piperidine Ring: Adopts a chair conformation in its most stable state.
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Triazole Substituent: The 1,2,3-triazole ring exhibits aromaticity, enabling π-π stacking interactions with biological targets .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄N₄ | |
| Molecular Weight | 166.22 g/mol | |
| SMILES | CC1=CN=NN1C2CCNCC2 | |
| InChI Key | VMPRGXHRBMHXOH-UHFFFAOYSA-N | |
| IUPAC Name | 4-(5-methyltriazol-1-yl)piperidine |
Note: The IUPAC name provided corresponds to a structural isomer with the methyl group at position 5 of the triazole ring . Discrepancies in substituent positioning highlight the need for precise synthetic characterization.
Synthesis and Reaction Pathways
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common synthetic route involves the "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition. This method is favored for its high efficiency and regioselectivity.
Steps:
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Azide Preparation: Reaction of 4-aminopiperidine with sodium azide (NaN₃) in the presence of nitrous acid (HNO₂) yields 4-azidopiperidine.
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Alkyne Preparation: Propargyl bromide reacts with methylamine to form 1-methyl-1H-1,2,3-triazole-5-carbaldehyde.
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Cycloaddition: The azide and alkyne undergo CuAAC in the presence of CuSO₄ and sodium ascorbate, forming the triazole ring.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | Maximizes rate |
| Catalyst | CuSO₄ + Sodium Ascorbate | >90% regioselectivity |
| Solvent | Ethanol/Water (1:1) | Enhances solubility |
Physicochemical Properties
Table 3: Spectroscopic Data (Analogous Compounds)
| Technique | Key Signals | Inference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4–2.8 (piperidine CH₂) | Chair conformation |
| δ 7.5–8.0 (triazole protons) | Aromatic character | |
| HRMS | [M+H]⁺ at m/z 167.13 | Confirms molecular weight |
Biological Activity and Applications
Anticancer Activity
In vitro studies on analogous triazole-piperidine hybrids demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM). The triazole moiety likely intercalates DNA or inhibits topoisomerase II.
Table 4: Biological Screening Results
| Assay | Result (IC₅₀/MIC) | Target Organism/Cell Line |
|---|---|---|
| Antimicrobial | 8–16 µg/mL | S. aureus, E. coli |
| Cytotoxicity | 12.5 µM | MCF-7 |
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its piperidine moiety enhances blood-brain barrier permeability, making it valuable in CNS drug design.
Material Science
Functionalized triazole-piperidine derivatives act as ligands in catalytic systems, improving efficiency in cross-coupling reactions.
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